molecular formula C9H8N2OS B146978 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol CAS No. 131786-48-6

5-Methyl-2-(pyridin-3-yl)thiazol-4-ol

Cat. No.: B146978
CAS No.: 131786-48-6
M. Wt: 192.24 g/mol
InChI Key: XJTFUXZJRDKVKA-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyridin-3-yl)thiazol-4-ol is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring

Mechanism of Action

Target of Action

The compound 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol, a thiazole derivative, has been found to have diverse biological activities . Thiazoles are known to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to have the potential to activate or inhibit various biochemical pathways and enzymes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-pyridinecarboxaldehyde with thioamide under acidic conditions, followed by methylation at the 5-position of the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyridin-3-yl)thiazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-2-(pyridin-3-yl)thiazol-4-ol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(pyridin-3-yl)thiazol-4-ol is unique due to the presence of both the methyl group and the hydroxyl group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

5-methyl-2-pyridin-3-yl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-3-2-4-10-5-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTFUXZJRDKVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377065
Record name 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131786-48-6
Record name 5-Methyl-2-(3-pyridinyl)-4-thiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131786-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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